molecular formula C14H14N2O4 B12158734 (3E)-3-[(morpholin-4-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

(3E)-3-[(morpholin-4-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

Cat. No.: B12158734
M. Wt: 274.27 g/mol
InChI Key: ZFWUFTWKRSFDFP-OQLLNIDSSA-N
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Description

3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a morpholine ring attached to the benzopyran core, which imparts unique chemical and biological properties. Benzopyran derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of a benzopyran derivative with a morpholine derivative under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-2,4-dione with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzopyran core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted benzopyran or morpholine derivatives.

Scientific Research Applications

3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-{[(morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Morpholin-4-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is unique due to the combination of the benzopyran core and the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

4-hydroxy-3-[(E)-morpholin-4-yliminomethyl]chromen-2-one

InChI

InChI=1S/C14H14N2O4/c17-13-10-3-1-2-4-12(10)20-14(18)11(13)9-15-16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b15-9+

InChI Key

ZFWUFTWKRSFDFP-OQLLNIDSSA-N

Isomeric SMILES

C1COCCN1/N=C/C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

C1COCCN1N=CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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